molecular formula C19H30N2O3S B4463612 N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4463612
M. Wt: 366.5 g/mol
InChI Key: BSTNXWHWKZIOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that belongs to the class of selective delta-opioid receptor agonists. This compound has gained significant attention in the scientific community due to its potential applications in pain management and addiction treatment.

Mechanism of Action

N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor located in the central nervous system. This binding activates a signaling cascade that leads to the modulation of pain and addiction-related behaviors. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a high affinity and selectivity for the delta-opioid receptor, which makes it an attractive candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and opioid tolerance in animal models, and it has also been shown to have potential as a treatment for opioid addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to be effective in reducing the reinforcing effects of opioids, which may help to prevent relapse in individuals with opioid addiction.

Advantages and Limitations for Lab Experiments

N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity and selectivity for the delta-opioid receptor, which makes it an attractive candidate for studying the role of this receptor in pain and addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is a synthetic compound, which means that its effects may not be representative of natural opioids. Additionally, N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has not been extensively studied in humans, which limits our understanding of its potential clinical applications.

Future Directions

There are several future directions for the study of N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for opioid addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have promise in reducing the reinforcing effects of opioids, which may help to prevent relapse in individuals with opioid addiction. Another potential direction is to study the role of the delta-opioid receptor in pain and addiction using N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide as a tool. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide's high affinity and selectivity for the delta-opioid receptor make it an attractive candidate for studying the role of this receptor in these processes. Additionally, further research is needed to determine the safety and efficacy of N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide in humans, which may pave the way for its clinical use in pain management and addiction treatment.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in pain management and addiction treatment. It has been shown to have a high affinity and selectivity for the delta-opioid receptor, which is involved in the modulation of pain and addiction. N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to be effective in reducing pain and opioid tolerance in animal models, and it has also been shown to have potential as a treatment for opioid addiction.

properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)propyl]-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-5-18(17-8-7-14(3)13-15(17)4)20-19(22)16-9-11-21(12-10-16)25(23,24)6-2/h7-8,13,16,18H,5-6,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNXWHWKZIOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 3
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 4
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 6
N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.